n-Methyl-3-nitropyridin-4-amine

Beschreibung

BenchChem offers high-quality n-Methyl-3-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methyl-3-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

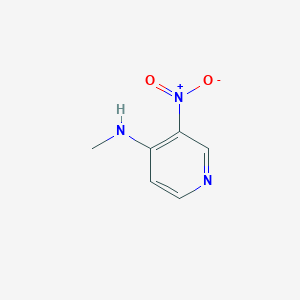

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-5-2-3-8-4-6(5)9(10)11/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOMNWVBOHVZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339410 | |

| Record name | n-methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-41-6 | |

| Record name | n-methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-Methyl-3-nitropyridin-4-amine CAS number 1633-41-6 properties

An In-depth Technical Guide to n-Methyl-3-nitropyridin-4-amine (CAS: 1633-41-6)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of n-Methyl-3-nitropyridin-4-amine, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, structural analysis, a representative synthetic protocol, and essential safety and handling procedures. The insights herein are grounded in established chemical principles to provide a practical and authoritative resource.

Introduction

n-Methyl-3-nitropyridin-4-amine (CAS No. 1633-41-6) is a substituted pyridine derivative characterized by a methylamino group at the 4-position and a nitro group at the 3-position.[1] This unique arrangement of an electron-donating group and a strong electron-withdrawing group on the electron-deficient pyridine ring imparts distinct reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. Its structural motifs are found in various biologically active compounds, highlighting its importance as a precursor for novel chemical entities. This guide aims to consolidate the known properties and provide expert analysis of its chemical behavior.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. n-Methyl-3-nitropyridin-4-amine is a stable, solid compound at ambient temperatures.[1]

Table 1: Physicochemical Data for n-Methyl-3-nitropyridin-4-amine

| Property | Value | Source(s) |

| CAS Number | 1633-41-6 | [1][2][3] |

| Molecular Formula | C₆H₇N₃O₂ | [2][3] |

| Molecular Weight | 153.14 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 163 °C | [1] |

| Boiling Point | 299.5 ± 25.0 °C (at 760 mmHg) | [1] |

| LogP | 0.82 | [4] |

| Purity | ≥98% (Typical) | [1] |

| InChI Key | JFOMNWVBOHVZGU-UHFFFAOYSA-N | [1] |

The melting point of 163 °C indicates good thermal stability under typical laboratory conditions. The LogP value of 0.82 suggests a moderate degree of lipophilicity, implying solubility in a range of organic solvents.

Structural Analysis

The reactivity of n-Methyl-3-nitropyridin-4-amine is a direct consequence of its molecular architecture. The interplay between the pyridine core, the activating methylamino group, and the deactivating nitro group is central to its chemical utility.

Caption: Structure of n-Methyl-3-nitropyridin-4-amine (CAS 1633-41-6).

-

Pyridine Core : The nitrogen heteroatom makes the pyridine ring electron-deficient compared to benzene, predisposing it to nucleophilic aromatic substitution (SₙAr).

-

Nitro Group (-NO₂) : As a potent electron-withdrawing group in the meta-position relative to the ring nitrogen, it strongly deactivates the ring towards electrophilic attack. Crucially, it powerfully activates the ortho (position 2) and para (position 4) positions to the nitro group for SₙAr.

-

Methylamino Group (-NHCH₃) : This is an electron-donating group that activates the ring. However, its effect is largely overshadowed by the powerful deactivating nitro group. The nitrogen lone pair makes the group nucleophilic and susceptible to reactions like acylation and alkylation.[5]

The combined "push-pull" electronics of the methylamino and nitro groups make this a highly polarized molecule with specific sites of reactivity, ideal for targeted chemical transformations.

Representative Synthesis Protocol

While various synthetic routes to nitropyridines exist, a highly reliable and common method for preparing compounds of this class is through nucleophilic aromatic substitution (SₙAr).[6] The following protocol is a validated, representative procedure based on established principles for the synthesis of n-Methyl-3-nitropyridin-4-amine from a commercially available precursor.

Causality: The choice of 4-chloro-3-nitropyridine as the starting material is strategic. The chloro group is an excellent leaving group for SₙAr, and its position is activated for nucleophilic attack by the adjacent nitro group, which stabilizes the negative charge in the Meisenheimer intermediate. Methylamine is a small, potent nucleophile, ensuring an efficient reaction.[7]

Caption: Representative workflow for the synthesis of n-Methyl-3-nitropyridin-4-amine.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chloro-3-nitropyridine (1.0 eq) and ethanol (10 volumes, e.g., 100 mL for 10 g of starting material). Stir until all solid is dissolved.

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Charge a 40% aqueous solution of methylamine (2.0-2.5 eq) to the dropping funnel. Add the methylamine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.

-

Work-up and Isolation: Reduce the reaction volume by approximately 75% using a rotary evaporator. Slowly add the concentrated mixture to a beaker containing cold deionized water (20 volumes) with stirring. A yellow precipitate will form.

-

Purification: Allow the slurry to stir in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 5 volumes).

-

Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight. The final product should be a yellow crystalline solid.

Expected Spectroscopic Profile

Characterization of the final compound is critical for confirming its identity and purity. Based on the molecular structure, the following spectroscopic signatures are expected:

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

A singlet or doublet for the N-H proton (variable chemical shift, broad).

-

A doublet for the aromatic proton at position 2, downfield due to the proximity of the nitro group and ring nitrogen.

-

A doublet for the aromatic proton at position 6.

-

A doublet of doublets for the aromatic proton at position 5.

-

A singlet or doublet for the -CH₃ protons, typically around 2.8-3.2 ppm.

-

-

¹³C NMR: Six distinct carbon signals are expected. The carbon at position 4 (attached to the amino group) and position 3 (attached to the nitro group) will be significantly shifted due to the strong electronic effects of these substituents.

-

Infrared (IR) Spectroscopy (ATR):

-

N-H stretch: A sharp-to-medium band around 3300-3500 cm⁻¹.

-

C-H stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹).

-

C=C / C=N stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

NO₂ stretches: Two very strong, characteristic bands for the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretches.

-

-

Mass Spectrometry (MS):

-

A prominent molecular ion peak (M⁺) corresponding to the molecular weight of 153.14.

-

Vendors may provide actual spectral data (NMR, HPLC, LC-MS) upon request for specific lots.[2]

Safety, Handling, and Storage

Proper handling of n-Methyl-3-nitropyridin-4-amine is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[1]

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure that safety showers and eyewash stations are readily accessible.[9][10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA standards.[9][10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[9]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[9][10]

-

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperatures are between 2-8 °C.[2]

-

Protection: Keep away from light and store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[1][2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

n-Methyl-3-nitropyridin-4-amine is a specialized chemical intermediate with well-defined properties. Its structural features, particularly the push-pull electronic system on the pyridine scaffold, make it a versatile substrate for constructing more complex molecular targets. Understanding its physicochemical properties, reactivity, and safe handling requirements is paramount for its effective and safe utilization in research and development.

References

-

N-methyl-3-nitropyridin-4-amine - C6H7N3O2 | CSSS00000740194. (n.d.). Chem-Sources. Retrieved from [Link]

-

Orita, A., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Retrieved from [Link]

-

Bakke, J. M., et al. (1998). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

-

Amine Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

Sources

- 1. N-Methyl-3-nitropyridin-4-amine | 1633-41-6 [sigmaaldrich.cn]

- 2. 1633-41-6|N-Methyl-3-nitropyridin-4-amine|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. N-methyl-3-nitropyridin-4-amine - C6H7N3O2 | CSSS00000740194 [chem-space.com]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to n-Methyl-3-nitropyridin-4-amine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Methyl-3-nitropyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry and proteomics research. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge, data from closely related analogues, and established chemical principles to offer valuable insights for researchers.

Core Molecular Attributes of n-Methyl-3-nitropyridin-4-amine

n-Methyl-3-nitropyridin-4-amine is a substituted pyridine derivative characterized by a methylamino group at the 4-position and a nitro group at the 3-position of the pyridine ring. This substitution pattern imparts a unique electronic and steric profile, making it a potentially valuable building block in the synthesis of more complex molecules.

Molecular Structure and Weight

The fundamental structural and physical properties of n-Methyl-3-nitropyridin-4-amine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1]; [2] |

| CAS Number | 1633-41-6 | [1] |

| IUPAC Name | N-methyl-3-nitropyridin-4-amine |

digraph "n-Methyl-3-nitropyridin-4-amine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_amino [label="N", pos="0,-2.9!"]; C_methyl [label="C", pos="0,-4.3!"]; N_nitro [label="N", pos="-2.7,-1.5!"]; O1_nitro [label="O", pos="-3.8,-0.75!"]; O2_nitro [label="O", pos="-2.7,-2.9!"]; H_amino [label="H", pos="-0.8,-2.9!"]; H_methyl1 [label="H", pos="-0.8,-4.8!"]; H_methyl2 [label="H", pos="0.8,-4.8!"]; H_methyl3 [label="H", pos="0,-5!"]; H2[label="H", pos="-2.1,1.3!"]; H5[label="H", pos="2.1,-1.3!"]; H6[label="H", pos="2.1,1.3!"];

// Bonds C2 -- N1 -- C6; C2 -- C3 -- C4 -- C5 -- C6; C4 -- N_amino; N_amino -- C_methyl; C3 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="-"]; N_amino -- H_amino; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; C2 -- H2; C5 -- H5; C6 -- H6;

// Aromatic ring indication node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="-0.65,0!"]; p2 [pos="0.65,0!"]; p3 [pos="0,0.75!"]; p1 -- p2 -- p3 -- p1 [style=invis]; }

Figure 1: 2D structure of n-Methyl-3-nitropyridin-4-amine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine proton. The electron-withdrawing nitro group will significantly deshield adjacent protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~8.5 - 8.8 | s | - | Singlet due to lack of adjacent protons. Deshielded by the adjacent nitro group and ring nitrogen. |

| H-5 | ~6.8 - 7.1 | d | ~5-7 | Doublet, coupled to H-6. Shielded relative to other aromatic protons. |

| H-6 | ~8.2 - 8.5 | d | ~5-7 | Doublet, coupled to H-5. Deshielded by the ring nitrogen. |

| N-H | Broad | br s | - | Chemical shift and line width will be dependent on solvent and concentration. |

| N-CH₃ | ~3.0 - 3.3 | d | ~5 | Doublet due to coupling with the N-H proton. May appear as a singlet upon D₂O exchange. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~150 - 155 | Deshielded by the adjacent ring nitrogen and the nitro group at C-3. |

| C-3 | ~130 - 135 | Carbon bearing the nitro group. |

| C-4 | ~155 - 160 | Carbon bearing the methylamino group. Significantly deshielded. |

| C-5 | ~110 - 115 | Shielded relative to other aromatic carbons. |

| C-6 | ~145 - 150 | Deshielded by the adjacent ring nitrogen. |

| N-CH₃ | ~25 - 30 | Typical range for an N-methyl group on an aromatic amine. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Secondary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | N-methyl group. |

| C=C, C=N Stretch | 1550 - 1650 | Strong | Aromatic ring vibrations. |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong | |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong | |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 153. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the pyridine ring.

Synthesis and Reactivity

Proposed Synthetic Routes

Figure 2: Proposed retrosynthetic analysis for n-Methyl-3-nitropyridin-4-amine.

Route A: Nucleophilic Aromatic Substitution

This approach involves the reaction of a suitable 4-halopyridine with methylamine. The presence of the electron-withdrawing nitro group at the 3-position activates the 4-position towards nucleophilic attack.

Experimental Protocol (Hypothetical):

-

To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a sealed reaction vessel, add methylamine (2-3 eq, as a solution in a compatible solvent like THF or ethanol).

-

Heat the reaction mixture at a temperature ranging from 80-120 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired n-Methyl-3-nitropyridin-4-amine.

Causality: The strong electron-withdrawing nature of the nitro group is crucial for this reaction to proceed efficiently, as it stabilizes the Meisenheimer complex intermediate formed during the nucleophilic aromatic substitution.

Route B: Electrophilic Nitration

This route would involve the direct nitration of 4-(methylamino)pyridine. However, the pyridine nitrogen is basic and will be protonated under strongly acidic nitrating conditions, which deactivates the ring towards electrophilic substitution. Furthermore, the amino group is also susceptible to oxidation. Therefore, this route is generally less favored for pyridines unless specific conditions are employed to mitigate these issues.

Reactivity Profile

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). This would yield N⁴-methylpyridine-3,4-diamine, a valuable precursor for the synthesis of fused heterocyclic systems like imidazopyridines.

-

Nucleophilic Aromatic Substitution: While the methylamino group is an activating group, the strong electron-withdrawing effect of the nitro group could potentially allow for nucleophilic displacement of other leaving groups on the ring, although this is less likely than substitution on a halo-nitropyridine precursor.

-

N-Alkylation/Acylation: The secondary amine is susceptible to further alkylation or acylation under appropriate conditions.

Potential Applications in Research and Development

While specific, documented applications of n-Methyl-3-nitropyridin-4-amine are sparse, its structural motifs suggest its utility in several areas of chemical and biological research.

Medicinal Chemistry

Nitropyridines are important intermediates in the synthesis of a wide range of biologically active compounds. The presence of the nitro and methylamino groups provides two distinct points for chemical modification, allowing for the generation of diverse chemical libraries for drug discovery. For instance, as mentioned, reduction of the nitro group would provide a diaminopyridine scaffold, which is a key component in a variety of kinase inhibitors and other therapeutic agents.

Proteomics Research

The general classification of this compound as a "biochemical for proteomics research" suggests its potential use as a chemical probe or labeling reagent. While the exact mechanism of its application in this context is not detailed in the available literature, one could hypothesize its use in strategies that target specific amino acid residues in proteins, potentially after chemical modification to introduce a reactive group.

Safety and Handling

A specific Safety Data Sheet (SDS) for n-Methyl-3-nitropyridin-4-amine is not widely available. However, based on the known hazards of related compounds such as 4-aminopyridine and 4-amino-3-nitropyridine, the following precautions should be taken:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Likely to cause skin and eye irritation.

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

n-Methyl-3-nitropyridin-4-amine is a heterocyclic compound with potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. While a comprehensive body of literature on its specific properties and applications is yet to be established, its structural features suggest a rich chemistry that warrants further investigation. This guide provides a foundational understanding of its molecular structure, predicted spectroscopic properties, and potential synthetic routes, serving as a valuable resource for researchers interested in exploring the utility of this compound.

References

Sources

A Technical Guide to the Synthesis of n-Methyl-3-nitropyridin-4-amine via Nucleophilic Aromatic Substitution

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of n-Methyl-3-nitropyridin-4-amine from 4-chloro-3-nitropyridine. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical aspects of safety, handling, and product validation. This synthesis is a cornerstone reaction for accessing a valuable building block in medicinal chemistry.

Introduction: The Significance of Substituted Nitropyridines

Nitropyridine derivatives are pivotal intermediates in the development of novel therapeutics and functional materials.[1][2] The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, making these compounds exceptionally versatile for further chemical transformations.[1] n-Methyl-3-nitropyridin-4-amine (CAS 1633-41-6) is a key structural motif sought after in drug discovery programs, where the strategic incorporation of nitrogen-containing heterocycles is known to enhance pharmacological activity and modulate physicochemical properties.[2][3]

The synthesis from 4-chloro-3-nitropyridine is an efficient and direct route, relying on a classic and well-understood reaction mechanism. Understanding the causality behind this transformation is key to optimizing yield, purity, and scalability.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4-chloro-3-nitropyridine to n-Methyl-3-nitropyridin-4-amine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a simple displacement; it is a two-step addition-elimination process that is highly favored in this specific substrate.

Causality and Rationale:

-

Activation by the Nitro Group: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the strongly electron-withdrawing nitro group (–NO₂) at the C3 position.[4] This electronic pull makes the adjacent carbon atom at the C4 position, which bears the chlorine leaving group, highly electrophilic and thus susceptible to attack by a nucleophile.[4]

-

Formation of the Meisenheimer Complex: The reaction is initiated by the rate-determining attack of the nucleophile, methylamine (CH₃NH₂), on the C4 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for this intermediate.[4]

-

Elimination and Aromaticity Restoration: In the second, much faster step, the chloride ion is expelled from the complex, and the aromaticity of the pyridine ring is restored, yielding the final product.

The diagram below illustrates the logical flow of this mechanistic pathway.

Caption: The SNAr mechanism workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on available equipment and scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Safety

| Compound | CAS Number | Molecular Weight | Key Hazards |

| 4-Chloro-3-nitropyridine | 13091-23-1 | 158.54 g/mol [5] | Toxic if swallowed, Causes serious eye damage.[5][6] |

| Methylamine (40% in H₂O) | 74-89-5 | 31.06 g/mol | Flammable, Harmful if swallowed or inhaled, Toxic in contact with skin, Causes skin and eye irritation.[7] |

| Ethanol (Solvent) | 64-17-5 | 46.07 g/mol | Highly flammable liquid and vapor. |

| n-Methyl-3-nitropyridin-4-amine | 1633-41-6[8] | 153.14 g/mol [8] | (Assumed) Handle with care as with all novel compounds. |

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

-

Handling 4-Chloro-3-nitropyridine: This is a toxic solid. Avoid creating dust. Weigh in a contained environment.[6]

-

Handling Methylamine: This is a volatile and corrosive solution with a strong odor. Handle exclusively in a fume hood. The container should be cooled before opening.[7]

-

Incompatible Materials: Avoid contact of reactants with strong oxidizing agents and strong acids.[9]

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine (5.0 g, 31.5 mmol).

-

Solvent Addition: Add ethanol (40 mL) to the flask and stir the mixture to dissolve the solid.

-

Nucleophile Addition: While stirring at room temperature, slowly add an aqueous solution of methylamine (40% w/w, 7.3 mL, 94.5 mmol, 3.0 equivalents) to the flask. The addition should be done carefully as the reaction can be exothermic.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

-

Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting material spot indicates the reaction is nearing completion. The reaction is typically complete within 2-4 hours.

-

Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Product Isolation (Work-up):

-

To the resulting residue, add distilled water (50 mL). This will likely cause the product to precipitate as a solid.

-

Stir the slurry for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 10 mL).

-

-

Purification: The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from an appropriate solvent system like ethanol/water or purified via column chromatography on silica gel.

-

Drying and Characterization: Dry the purified yellow solid under vacuum to a constant weight. The final product, n-Methyl-3-nitropyridin-4-amine, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.[10]

Caption: A step-by-step overview of the experimental workflow.

Conclusion

The synthesis of n-Methyl-3-nitropyridin-4-amine from 4-chloro-3-nitropyridine is a robust and efficient transformation guided by the principles of Nucleophilic Aromatic Substitution. The strong activation provided by the nitro group makes this a high-yielding reaction that is fundamental for accessing valuable intermediates in pharmaceutical research. By understanding the core mechanism and adhering to proper experimental and safety protocols, researchers can reliably produce this important chemical building block for further synthetic endeavors.

References

- A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. Benchchem.

- N-Methyl-3-nitropyridin-4-amine. BLD Pharm.

- SAFETY DATA SHEET - 2-Chloro-4-methyl-3-nitropyridine. Fisher Scientific.

- N-methyl-3-nitropyridin-4-amine | CAS 1633-41-6. Santa Cruz Biotechnology.

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform

- 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.

- 4-Chloro-3-nitropyridine | C5H3ClN2O2. PubChem.

- SAFETY DATA SHEET - Methylamine solution. Sigma-Aldrich.

- 4-Chloro-3-nitropyridine SDS. ECHEMI.

- 4-Chloro-3-nitropyridine 90%. Sigma-Aldrich.

- Process for preparation of nitropyridine derivatives.

- 2-Amino-4-methyl-3-nitropyridine. NIST WebBook.

- 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. [Source not further specified].

- The Role of Nitropyridines in Pharmaceutical Development. [Source not further specified].

- 4-Amino-3-nitropyridine synthesis. ChemicalBook.

- Synthesis of 4-nitropyridine. PrepChem.com.

- N-Methyl-3-nitropyridin-4-amine. Sigma-Aldrich.

- Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.

- A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. SciELO.

- 3-Methyl-N-nitropyridin-4-aMine. ChemBK.

- 3-Amino-4-methylpyridine. LookChem.

- Method for preparing 3-aminopyridines

- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

- Chemists Make Strides to Simplify Drug Design, Synthesis. [Source not further specified].

- Medicinal Chemistry of Drugs with N-Oxide Functionalities.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. 1633-41-6|N-Methyl-3-nitropyridin-4-amine|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of n-Methyl-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methyl-3-nitropyridin-4-amine, a substituted pyridine derivative, holds potential interest in medicinal chemistry and materials science due to the functionalities it possesses: a pyridine core, a nitro group, and a secondary amine. The pyridine ring is a common scaffold in many pharmaceuticals, the electron-withdrawing nitro group can modulate the electronic properties and reactivity of the molecule, and the secondary amine provides a site for further functionalization. Accurate and comprehensive structural elucidation is a critical first step in the development of any new chemical entity. This guide provides an in-depth analysis of the expected spectroscopic data for n-Methyl-3-nitropyridin-4-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage established principles of spectroscopy and data from closely related analogs to predict and interpret its spectral characteristics. This approach provides a robust framework for researchers to identify and characterize n-Methyl-3-nitropyridin-4-amine in a laboratory setting.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of n-Methyl-3-nitropyridin-4-amine are the pyridine ring, the secondary amine (-NHCH₃) at the 4-position, and the nitro group (-NO₂) at the 3-position. These groups will have distinct and predictable effects on the resulting spectra.

Figure 1: Molecular structure of n-Methyl-3-nitropyridin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of n-Methyl-3-nitropyridin-4-amine is expected to show distinct signals for the aromatic protons, the amine proton, and the methyl protons. The electron-withdrawing nitro group and the electron-donating amino group will significantly influence the chemical shifts of the pyridine ring protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.8 - 9.2 | s | - | 1H |

| H-5 | ~6.8 - 7.2 | d | ~5-7 | 1H |

| H-6 | ~8.2 - 8.5 | d | ~5-7 | 1H |

| N-H | Broad singlet | - | - | 1H |

| N-CH₃ | ~3.0 - 3.3 | d | ~5 | 3H |

Rationale behind Predictions:

-

H-2: This proton is situated between the ring nitrogen and the strongly electron-withdrawing nitro group, leading to a significant downfield shift.

-

H-6: This proton is ortho to the ring nitrogen, resulting in a downfield shift, though less pronounced than H-2. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the electron-donating methylamino group, causing an upfield shift. It will appear as a doublet due to coupling with H-6.

-

N-H: The amine proton signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can vary depending on the solvent and concentration.

-

N-CH₃: The methyl protons are adjacent to the nitrogen and will show a doublet due to coupling with the N-H proton.

For comparison, in 4-amino-3-nitropyridine, the proton at the 2-position appears at δ 8.95 ppm, the proton at the 6-position at δ 8.16 ppm, and the proton at the 5-position at δ 6.84 ppm in DMSO-d₆[1]. The addition of a methyl group on the amine is expected to have a minor shielding effect on the ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~130 - 135 |

| C-4 | ~155 - 160 |

| C-5 | ~105 - 110 |

| C-6 | ~145 - 150 |

| N-CH₃ | ~25 - 30 |

Rationale behind Predictions:

-

C-2 and C-6: These carbons are adjacent to the electronegative ring nitrogen and are expected to be the most downfield of the ring carbons.

-

C-4: This carbon is attached to the amino group and is also significantly deshielded.

-

C-3: This carbon is attached to the nitro group and will be deshielded, but likely less so than the carbons directly bonded to nitrogen.

-

C-5: This carbon is positioned between two carbons bearing protons and is expected to be the most shielded of the aromatic carbons.

-

N-CH₃: The methyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of n-Methyl-3-nitropyridin-4-amine is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and NO₂ groups.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium-Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | Medium-Weak |

| C=C and C=N Stretch (aromatic ring) | 1600 - 1450 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

Interpretation of Key Bands:

-

N-H Stretch: A single, relatively sharp peak in the region of 3350-3310 cm⁻¹ is characteristic of a secondary amine.[2]

-

NO₂ Stretches: The presence of two strong absorption bands, one for the asymmetric stretch and one for the symmetric stretch, is a definitive indicator of a nitro group. For aromatic nitro compounds, these bands typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3][4]

-

Aromatic Ring Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 153.14 g/mol . Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.

-

Key Fragmentation Pathways: The fragmentation of n-Methyl-3-nitropyridin-4-amine is likely to proceed through several key pathways:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (mass = 46), which would result in a fragment ion at m/z 107.

-

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond would lead to a fragment at m/z 138.

-

Ring Fragmentation: The pyridine ring can undergo complex fragmentation, leading to smaller charged species.

-

Sources

An In-depth Technical Guide to the Solubility of n-Methyl-3-nitropyridin-4-amine in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of n-Methyl-3-nitropyridin-4-amine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility and provides a detailed methodology for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and exert its pharmacological effect. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation scientists. Understanding the solubility profile of a novel compound like n-Methyl-3-nitropyridin-4-amine in a range of common organic solvents is therefore a critical first step in its journey from a promising lead to a viable therapeutic agent. This guide will provide the theoretical framework and a practical, robust methodology to characterize the solubility of this molecule.

Physicochemical Properties of n-Methyl-3-nitropyridin-4-amine

A molecule's structure dictates its properties, and n-Methyl-3-nitropyridin-4-amine possesses a unique combination of functional groups that will govern its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Structure | A pyridine ring substituted with a secondary amine (-NHCH₃) at the 4-position and a nitro group (-NO₂) at the 3-position. |

The key to understanding the solubility of this molecule lies in the interplay of its constituent parts:

-

Pyridine Ring: A heterocyclic aromatic ring that contributes to the molecule's overall rigidity and provides a nonpolar surface area.

-

Secondary Amine (-NHCH₃): This group is a hydrogen bond donor and acceptor, which can significantly enhance solubility in protic solvents.[3] The nitrogen atom's lone pair of electrons also imparts basicity to the molecule. The pKa of a secondary amine can vary, but for similar structures, it often falls in the range of 9-11.[4]

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.[5][6] While the nitro group itself is not a strong hydrogen bond donor, the oxygen atoms can act as hydrogen bond acceptors. The high polarity of this group will influence interactions with polar solvents.[7]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[8][9] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of n-Methyl-3-nitropyridin-4-amine will be a balance between the polar contributions of the secondary amine and nitro groups and the less polar pyridine ring.

Intermolecular Forces at Play:

-

Hydrogen Bonding: The secondary amine group is capable of forming hydrogen bonds with protic solvents like water, alcohols (methanol, ethanol), and to a lesser extent, with aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetone).[10][11][12][13] This is expected to be a dominant factor in its solubility in polar protic solvents.

-

Dipole-Dipole Interactions: The highly polar nitro group will induce a significant dipole moment in the molecule, leading to favorable dipole-dipole interactions with polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF).[14]

-

London Dispersion Forces: These weak, non-specific interactions will be present between the pyridine ring and all solvents, but will be the primary mode of interaction with nonpolar solvents like hexane and toluene.

Predicted Solubility Profile:

Based on the molecular structure, we can predict the following general solubility trends for n-Methyl-3-nitropyridin-4-amine:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate the molecule through strong dipole-dipole interactions.

-

Moderate to High Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding with the secondary amine will be a key driver of solubility.

-

Low to Moderate Solubility: In solvents of intermediate polarity like ethyl acetate and dichloromethane.

-

Low Solubility: In nonpolar solvents such as hexane and toluene, where the polar functional groups will hinder dissolution.

-

pH-Dependent Aqueous Solubility: The basicity of the secondary amine suggests that the aqueous solubility will be pH-dependent. In acidic solutions, the amine will be protonated, forming a more soluble salt.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for the quantitative determination of the solubility of n-Methyl-3-nitropyridin-4-amine. This method is designed to be self-validating by ensuring equilibrium is reached and by employing a reliable analytical technique for quantification.

Materials and Equipment

-

n-Methyl-3-nitropyridin-4-amine (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure that the measured solubility represents a true equilibrium state.

Figure 1: A schematic of the experimental workflow for determining the equilibrium solubility of n-Methyl-3-nitropyridin-4-amine.

Detailed Protocol

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of n-Methyl-3-nitropyridin-4-amine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Solubility Determination:

-

Add an excess amount of solid n-Methyl-3-nitropyridin-4-amine to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the desired organic solvent.

-

Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time (e.g., 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the time required to reach equilibrium.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

HPLC Analysis and Quantification:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate n-Methyl-3-nitropyridin-4-amine from any potential impurities.

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the diluted samples from the solubility experiment.

-

Determine the concentration of n-Methyl-3-nitropyridin-4-amine in the diluted samples from the calibration curve.

-

Calculate the solubility in the original saturated solution, taking into account the dilution factor.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Predicted and Experimentally Determined Solubility of n-Methyl-3-nitropyridin-4-amine in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Nonpolar | Very Low | |

| Toluene | Nonpolar (Aromatic) | Low | |

| Dichloromethane | Polar Aprotic | Moderate | |

| Ethyl Acetate | Polar Aprotic | Moderate | |

| Acetone | Polar Aprotic | High | |

| Acetonitrile | Polar Aprotic | High | |

| Methanol | Polar Protic | High | |

| Ethanol | Polar Protic | High | |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | |

| Water | Polar Protic | Low (pH-dependent) |

The "Experimental Solubility" column is intended to be populated with the data obtained from the protocol described above.

Interpretation of Results:

The experimentally determined solubility values should be interpreted in the context of the theoretical principles outlined in Section 3. For instance, high solubility in methanol and ethanol would confirm the importance of hydrogen bonding. High solubility in DMSO and DMF would highlight the role of strong dipole-dipole interactions. Conversely, low solubility in hexane and toluene would underscore the unfavorable interactions between the polar functional groups of the solute and the nonpolar solvent.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of n-Methyl-3-nitropyridin-4-amine. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The insights gained from a thorough solubility assessment will inform decisions on formulation strategies, preclinical studies, and ultimately, the successful development of a new therapeutic agent.

References

-

Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Solubility and Polarity. (n.d.). Retrieved from [Link]

-

askIITians. (2025, August 18). How do hydrogen bonds affect solubility?. Retrieved from [Link]

-

Understanding Polar and Non-polar Solvents: The Ultimate Guide to Solubility. (n.d.). Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

The Curious Wavefunction. (2010, November 4). Why are secondary amines the most basic?. Retrieved from [Link]

-

BYJU'S. (n.d.). Hydrogen Bonding. Retrieved from [Link]

-

askIITians. (2025, March 4). Why are amines soluble in nature?. Retrieved from [Link]

-

Polarity and Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

-

Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link]

-

Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link]

-

SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Amines. Retrieved from [Link]

-

Chemistry For Everyone. (2025, April 15). What Is A Nitro Functional Group? [Video]. YouTube. Retrieved from [Link]

-

Quora. (2019, January 3). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules?. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Methyl-N-nitropyridin-4-aMine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitropyridin-2-amine. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved from [Link]

-

LookChem. (n.d.). Cas 3430-27-1,3-Amino-4-methylpyridine. Retrieved from [Link]

-

NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. (n.d.). Retrieved from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-nitropyridine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitropyridine. PubChem. Retrieved from [Link]

-

RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2,3,5-trimethylpyridine monohydrate. PMC. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. researchgate.net [researchgate.net]

- 5. svedbergopen.com [svedbergopen.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Khan Academy [khanacademy.org]

- 10. youtube.com [youtube.com]

- 11. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 12. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 13. byjus.com [byjus.com]

- 14. solubilityofthings.com [solubilityofthings.com]

Introduction: The Strategic Importance of N-Methyl-3-nitropyridin-4-amine

An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in N-Methyl-3-nitropyridin-4-amine

Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in N-Methyl-3-nitropyridin-4-amine (CAS 1633-41-6), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals.[1][2][3] The document elucidates the molecule's electronic structure and details the primary transformations of the nitro group, with a focus on its role in nucleophilic aromatic substitution (SNAr) and its reduction to a primary amine. By synthesizing mechanistic insights with field-proven experimental protocols, this guide serves as an essential resource for leveraging the unique chemistry of this versatile building block in the design and synthesis of novel pharmaceutical agents.

N-Methyl-3-nitropyridin-4-amine is a bifunctional pyridine derivative whose synthetic utility is rooted in the interplay of its constituent functional groups. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The strategic placement of a strong electron-withdrawing nitro group and an electron-donating methylamino group creates a unique electronic environment. This environment not only dictates the molecule's reactivity but also opens multiple pathways for synthetic diversification.

The strong electron-withdrawing nature of the nitro group profoundly influences the pyridine ring's electronic properties, making it a focal point for chemical transformations.[5] Understanding and controlling the reactivity of this nitro group is paramount for its effective use as an intermediate in the synthesis of complex bioactive molecules and novel chemical entities.[6][7] This guide will explore the two principal reaction pathways involving the nitro group: its participation in and activation of nucleophilic aromatic substitution, and its reduction to the synthetically valuable vicinal diamine.

Molecular Architecture and Electronic Landscape

The reactivity of N-Methyl-3-nitropyridin-4-amine is a direct consequence of the cumulative electronic effects of its functional groups.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the overall electron density of the aromatic system compared to benzene, making it more susceptible to nucleophilic attack.[8]

-

Nitro Group (-NO2): As one of the most powerful electron-withdrawing groups, the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[9][10] It exerts its influence through both inductive and resonance effects, drawing electron density from the ring, particularly from the ortho (C2, C4) and para (C6) positions.

-

Methylamino Group (-NHCH3): Located at the 4-position, the methylamino group is a strong electron-donating group. Through resonance, it pushes electron density into the pyridine ring, opposing the effects of the nitro group and the ring nitrogen.

This "push-pull" electronic configuration, with the electron-donating amino group at C4 and the electron-withdrawing nitro group at C3, polarizes the molecule and significantly influences the regioselectivity of its reactions.

Caption: Electronic contributions of functional groups.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes N-Methyl-3-nitropyridin-4-amine a prime substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction class is a cornerstone of modern synthetic chemistry for forging carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[11]

Mechanistic Principles

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-poor carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] Aromaticity is then restored by the departure of a leaving group.

Caption: General SNAr Addition-Elimination Mechanism.

In nitropyridine systems, the nitro group serves two critical functions:

-

Activation: It powerfully activates the ortho and para positions to nucleophilic attack.

-

Leaving Group: The nitro group itself can be displaced by strong nucleophiles, a reaction of significant synthetic potential as it allows for direct functionalization at the nitro-bearing position.[9][13]

Vicarious Nucleophilic Substitution (VNS)

A related and powerful transformation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile carrying a leaving group attacks a position adjacent to the nitro group, followed by a base-induced elimination to afford a formally substituted product where a hydrogen atom has been replaced.[14][15] This method allows for the direct C-H functionalization of the electron-deficient ring.[8]

Experimental Protocol: General SNAr with an Amine Nucleophile

While a specific protocol for N-Methyl-3-nitropyridin-4-amine is highly dependent on the chosen nucleophile and leaving group (if not the nitro group itself), the following procedure, adapted from a standard protocol for a related nitropyridine, serves as an authoritative starting point.[12]

Objective: To substitute a leaving group (e.g., a halogen at C2 or C6) on a nitropyridine ring with an amine nucleophile.

Materials:

-

Substituted Nitropyridine (1.0 equiv)

-

Amine Nucleophile (1.1 equiv)

-

Triethylamine (or another non-nucleophilic base) (1.2 equiv)

-

Anhydrous Ethanol (or suitable polar aprotic solvent like DMF, DMSO)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted nitropyridine (1.0 equiv).

-

Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

-

Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

-

Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-120 °C) and maintain for 2-6 hours.

-

Causality Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed. This is a critical self-validating step to prevent incomplete reactions or byproduct formation from prolonged heating.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove the base and any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.

| Nucleophile Class | Typical Solvent | Base | Temperature (°C) | Relative Rate |

| Primary Alkylamines | Ethanol, Isopropanol | Triethylamine, K₂CO₃ | 80 - 100 | Fast |

| Secondary Amines | DMF, DMSO | DIPEA | 100 - 120 | Moderate |

| Anilines | DMF, NMP | NaH, K₂CO₃ | 120 - 150 | Slow |

| Thiolates (e.g., NaSR) | DMF, THF | (Self-basic) | 25 - 80 | Very Fast |

| Alkoxides (e.g., NaOR) | Corresponding Alcohol | (Self-basic) | 25 - 80 | Fast |

Table 1: General Conditions for SNAr on Activated Nitropyridines.

Core Reactivity: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most fundamental and valuable transformations in organic synthesis.[16] For N-Methyl-3-nitropyridin-4-amine, this reaction yields N⁴-methylpyridine-3,4-diamine , a vicinal diamine that is a key precursor for the construction of fused heterocyclic systems like imidazo[4,5-c]pyridines, which are prevalent in many therapeutic agents.[17][18]

Caption: Synthetic utility of nitro group reduction.

Key Reduction Methodologies

Several reliable methods exist for the reduction of aromatic nitro groups, with catalytic hydrogenation being the most common due to its high efficiency and clean reaction profile.[19]

| Method | Reagents/Catalyst | Solvent | Pros | Cons |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, Raney Ni | Methanol, Ethanol, THF, Ethyl Acetate | High yield, clean, scalable, mild conditions | Requires specialized pressure equipment, catalyst can be pyrophoric |

| Transfer Hydrogenation | Ammonium formate, Hydrazine | Methanol, Ethanol | Avoids use of H₂ gas, good for lab scale | Can be slower, hydrazine is toxic |

| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Water, Ethanol, Acetic Acid | Inexpensive, robust | Stoichiometric metal waste, harsh acidic conditions, workup can be tedious |

Table 2: Comparison of Common Methods for Nitro Group Reduction.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a robust and widely applicable method for the reduction of a nitropyridine to its corresponding amine using palladium on carbon (Pd/C) as the catalyst.[17]

Objective: To reduce the nitro group of N-Methyl-3-nitropyridin-4-amine to a primary amine.

Materials:

-

N-Methyl-3-nitropyridin-4-amine (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen (H₂) gas source

-

Parr Hydrogenator or a balloon setup for atmospheric pressure

-

Celite®

Procedure:

-

Add N-Methyl-3-nitropyridin-4-amine to a suitable hydrogenation flask or a Parr shaker vessel.

-

Add methanol (or ethanol) to dissolve the substrate (approx. 0.1-0.2 M concentration).

-

Safety First: In a fume hood, carefully add 10% Pd/C catalyst to the solution. The catalyst is often pyrophoric and should be handled with care, preferably wetted with solvent.

-

Seal the vessel and purge the system multiple times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. This is a critical step to prevent the formation of an explosive mixture of hydrogen and air.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature. Vigorous agitation is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-24 hours. A key indicator of completion is the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the system again with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product, N⁴-methylpyridine-3,4-diamine, which can be used directly or purified further if necessary.

Conclusion: A Versatile Intermediate for Drug Discovery

The chemical reactivity of the nitro group in N-Methyl-3-nitropyridin-4-amine defines its role as a versatile and valuable intermediate in synthetic and medicinal chemistry. The strong electron-withdrawing character of the nitro group activates the pyridine ring for a range of nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities. Furthermore, its clean and efficient reduction to a primary amine provides access to the 3,4-diaminopyridine scaffold, a critical precursor for building complex, fused heterocyclic systems of therapeutic interest.[18] A thorough understanding of these core transformations, supported by robust experimental methodologies, empowers chemists to strategically employ this molecule in the rational design and development of next-generation pharmaceuticals.[4]

References

- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5t1tH-UTfRK_AGaH-gBGxCidLY0cCS03UX55QraEStydGCDsoE7HhRNxsKoT6jwotUUOf6RK2ki8hdbdAHivQay7xAE9V3QlMlusg9vJ9c1evpn6T3tzM9vApjkFRaUAtpscwZj0hIrT7vgH-xlMz-gTe1Qz7C7GNkimpjNKy2tJjgzyu8HWNE5hWkFmErgA-iF2IRNhpCOik7FTDuUYdRJ_6cG6vHJL9phCugRss53spjVCM]

- An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFihbHX1ESTwh2zMbeKSFfQApWO6hQ1kgg0vWtzya8q_iahE_gvxnWAg9iduS5j_NMhwFpWQ5J2qd7PQ3mtbQR3USUmK2hM3AelCBmceYyEJLn38oAKv3NDMWuQjSCdhRQ1TwqMaBqb0FsUsnn8I-ZBwE-qIcQhA_WJJUnWKa1cPNJdPnvMlrDR_y5--vslu0RUlNNl2FsToJYEZY9jcOLIbZp_nDySOCMQCTurIPWjEj6trjfdT3VjuA==]

- Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7UlCYDe5rZmPJnnchzFWq1suI12tfhZ5Ip3Xuo-Lc7CLPnkMaCbc3ZdAYRIf3bj6x2dvRlFd2YPHnDUJegbkMe6SvrG9Y_rgyTbfS68iRa8IpInMQGaBR1Z8d48fP0qDyb3ar7cd7-XY7TE5ENYQwkKv3fppAHfDNJR4sej3hIQYK0CrvM1LkRJuJEAtOgZxow3hSuwkjE1uLPR58wz6KTaEWUiacR58Lt8lFzO1_71Lze5vDmHA=]

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [URL: https://www.mdpi.com/1420-3049/16/1/443]

- Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Reactivity-of-4%E2%80%90nitropyridine%E2%80%90N%E2%80%90oxide%3A-Preparation-of-Hertog-Combe/4523793e839e4431d102b0c3600f146a49590924]

- Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.

- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075825/]

- A Comparative Guide to the Performance of 3-Ethyl-4-nitropyridine 1-oxide in Nucleophilic Aromatic Substitution. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH--D1pxP_ikKNpr9fp4SVhRC0YrPNbEJjYA3HnwFW0L4PxH9-BOYFurkr4GCrC6j4JRcXspbjlmo_yaC7Puz-wWnDMNpCSVfla56LHZ4yTF2Jv54zXskpNjBvOqW1KVu7XWteqFmfWXFyEeFejUl8dXY1lsekQm4ncfovMwQUX7Y_mdAFn2t1WEYY8m3rLrUxTlCfI0soqa9EkvHzg7te8W7eJXJzP4H5P29G5v63f89afVg3-u7af-DDVrP_3X-KABcLOkHIkxzs6tCeD]

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8756534/]

- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10617300/]

- NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9, 2005. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2lSF4_-YcTMdMAX68xq_7vvoJvntyLPBF83I_wMPE8AwPlJUwzKZhfOlHFjFCZc-E8KK-n4Ol-936VrBJs0JZPl5ZVwZjREbLiC8vFkb8_9WcjQJUlLE0zImAV_uJkjw5P6TK5quhr6_PixxMbz03FYlChZT6tPqDq0X7U5-BY6nEH2INL5DFVg==]

- A Walk through Recent Nitro Chemistry Advances. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]

- Nitropyridines, Their Synthesis and Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/229007621_Nitropyridines_Their_Synthesis_and_Reactions]

- N-methyl-3-nitropyridin-4-amine | CAS 1633-41-6. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-methyl-3-nitropyridin-4-amine-1633-41-6]

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03920]

- N-Methyl-3-nitropyridin-4-amine | 1633-41-6. BLD Pharm. [URL: https://www.bldpharm.com/products/1633-41-6.html]

- Reduction of nitro compounds. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]

- organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. [URL: https://www.youtube.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6429]

- N-Methyl-3-nitropyridin-4-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641069]

- The Role of Nitropyridine Intermediates in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0akSky-h3K-uIXMpgsYMqGtLed78uqt0vEh_y_Z7J8jZn_PqtYXFkO12cD9frj_2vQ798s_eszkC-yH15O0-jdRJbgzshVWy01mh4qiAL-yJ2gtBqHh01NgQfzprZd48RUYj50tXqGMa7-7lRlyDAaxmS5mo3Sywi5O3ixwzNsSQcpGRccCyU2q3oe9FYbCB9mEhDMQWbiTwHqP4V-mkmWVDwzuKsj9VzYcg=]

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587180/]

- 4-Methyl-3-nitropyridin-2-amine. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2728033/]

- 2-Amino-4-methyl-3-nitropyridine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6635865&Type=IR-SPEC&Index=1]

- Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571616/]

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03165]

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N1-amines/reductions-of-nitro-compounds.shtm]

- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8546029/]

- Process for preparation of nitropyridine derivatives. Google Patents. [URL: https://patents.google.

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [URL: https://jsynthchem.com/index.php/jsc/article/view/1078]

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7569b0f67a22921a468d6]

- Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6344933/]

- Catalytic Hydrogenation. YouTube. [URL: https://www.youtube.

- 3-Methyl-N-nitropyridin-4-aMine. ChemBK. [URL: https://www.chembk.com/en/chem/18227-66-2]

- Applications of 3-Amino-4-nitropyridine in Medicinal Chemistry: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ppVJCjiKY3LREm-h5gfxMXZoiRrEBCVFxY0aXjPHuy9MbqTVFfjDe7MLFM8cX8o6ABuX_6q-y9nIvAFv45OYMtjV8umdbeA3ZRLqVMMZhJmx3DBP643k9NAvb0-LonA8i86wGGYzLIZWZK7aafrNvdKYjXbouI_oqhc0w6pJ_J01SSvxCS2ad0NNcFueq5MrH2ber3W7PTv2PpR2kujnqEGssBIEdg-lE4nZexDWIwaLaMMRGr1jORF0hA==]

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796033/]

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01378]

- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [URL: https://www.researchgate.

- N-(4-methoxyphenyl)-3-nitropyridin-4-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2944858]

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [URL: https://www.mdpi.com/1424-8247/15/6/705]

- 3-NITROPYRIDINE. Organic Preparations and Procedures International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX_HsecXTIzZkoeQs4WSdjeJDubtkc6ser53gssoz6ZGlkOZi79sW_GyCxMsMoX7r7D5GYqudnBCESTM7oK3QzR8hkZUKRhUS7IeQQi_LbBBVrZrW6CdNS9XFF2tVt41tzaMAkJYgSWXz8v7w2V4Vgx1GuWxZDPNBXrKWD_ShrX2TvDmAVW5BHnXjrbrSvX7_2GwEHVMT19CrRvL5owzA3s_n_WbdJof68N91lvEYFVF4m9cGT3Wt_gqAFAur6QQMGOxFfTSyfmNSe55cI]

- Alternative Route Toward Nitrones: Experimental and Theoretical Findings. NLM Dataset Catalog. [URL: https://www.ncbi.nlm.nih.

Sources

- 1. scbt.com [scbt.com]